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molecular formula C7H6BrN3 B1441427 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1032943-41-1

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1441427
M. Wt: 212.05 g/mol
InChI Key: JKJHQTNGESACSE-UHFFFAOYSA-N
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Patent
US08481539B2

Procedure details

In analogy to GP 2, 5.34 g of N-[1-(3,5-Dibromo-pyridin-4-yl)-meth-(E)-ylidene]-N′-methyl-hydrazine (Intermediate 1.1, 18.23 mmol, 1 eq) were dissolved in 163 mL dry THF, treated at rt with 994 mg 50-60% sodium hydride (22.78 mmol, 1.2 eq) and subsequently refluxed for 90 min. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers dried and concentrated in vacuo. The precipitate was filtered and subsequently triturated with diisopropylether to yield 1.71 g of the desired product. Flash column chromatography of the mother liquor provided a second batch of the analytically pure product.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](Br)[C:7]=1/[CH:8]=[N:9]/[NH:10][CH3:11].[H-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]2[N:10]([CH3:11])[N:9]=[CH:8][C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
BrC=1C=NC=C(C1\C=N\NC)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1\C=N\NC)Br
Name
Quantity
163 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
994 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently refluxed for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic layers dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
subsequently triturated with diisopropylether

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=CN=C1)N(N=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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